molecular formula C21H17ClN2O3 B14959808 2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B14959808
M. Wt: 380.8 g/mol
InChI Key: ZEPMLMCDDNUTBI-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is an organic compound with the molecular formula C20H17ClN2O3 It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with 4-methoxyphenyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide.

    Reduction: Formation of 2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a nicotinamide moiety.

    5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Contains a sulfamoyl group instead of a carbamoyl group.

    2-chloro-N-((4-chlorophenyl)carbamoyl)benzamide: Similar structure with an additional chlorine atom on the phenyl ring.

Uniqueness

2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H17ClN2O3/c1-27-15-12-10-14(11-13-15)23-21(26)17-7-3-5-9-19(17)24-20(25)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

ZEPMLMCDDNUTBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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